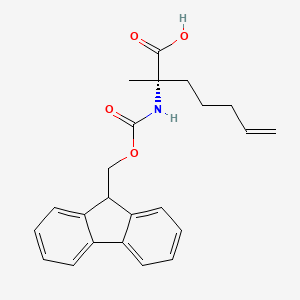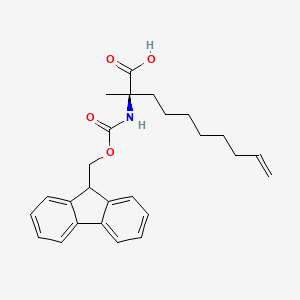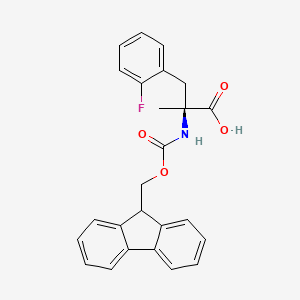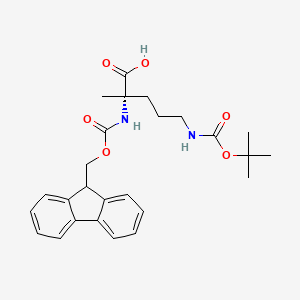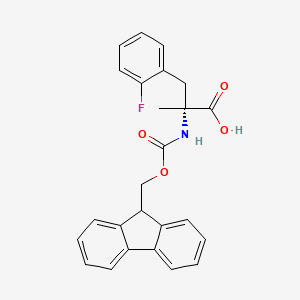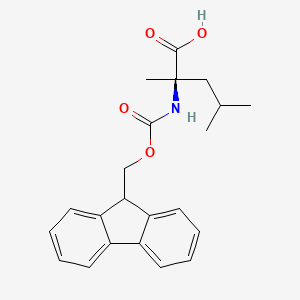
Boc-lys(tos)-onp
Overview
Description
Boc-lys(tos)-onp: is a compound used in peptide synthesis, particularly in the protection of amino acids. The term “Boc” refers to tert-butyloxycarbonyl, a protecting group for amino acids, while “lys” stands for lysine, an essential amino acid. “Tos” refers to tosyl, another protecting group, and “onp” stands for p-nitrophenyl ester, which is used as an activating group in peptide coupling reactions.
Mechanism of Action
Target of Action
The primary target of Boc-lys(tos)-onp, also known as Nα-Boc-Nε-tosyl-L-lysine, is the ε-amino group of conserved lysine residues in the amino terminal tail of histones . This compound is used as a substrate in the assay of Histone Deacetylase (HDAC) enzymatic activities .
Mode of Action
this compound interacts with its targets by serving as a protecting group for the amino functions in the synthesis of multifunctional targets . It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc group mediates amide bond formation with remarkable resistance to racemization .
Biochemical Pathways
The action of this compound affects the biochemical pathway of reversible lysine acetylation, a crucial posttranslational regulatory mechanism in cells . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and histone deacetylases (HDACs) . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins .
Result of Action
The action of this compound results in the deprotection of the amino functions, leading to changes in the conformation and/or activity of the substrates . This dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to demonstrate remarkable resistance to racemization, indicating its stability under certain conditions . Furthermore, the use of certain solvents, such as ionic liquids, can enhance the deprotection process, improving the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(tos)-onp involves multiple steps:
Protection of Lysine: The amino group of lysine is protected using tert-butyloxycarbonyl (Boc) to form Boc-lysine.
Tosylation: The ε-amino group of Boc-lysine is then protected with a tosyl group to form Boc-lys(tos).
Activation: The carboxyl group of Boc-lys(tos) is activated by converting it into a p-nitrophenyl ester, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain, which is anchored to an insoluble resin. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Boc-lys(tos)-onp undergoes deprotection reactions where the Boc group is removed using acids like TFA.
Coupling Reactions: The p-nitrophenyl ester group facilitates peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used as coupling reagents.
Major Products:
Deprotection: Removal of the Boc group yields lys(tos)-onp.
Coupling: Formation of peptide bonds results in longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-lys(tos)-onp is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: It is used in the modification and engineering of proteins for research purposes.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Comparison with Similar Compounds
Boc-Lys(Boc)-OSu: Another lysine derivative used in peptide synthesis.
Boc-Lys-OH: A simpler form of Boc-protected lysine.
Fmoc-Lys(Boc)-OH: A lysine derivative with a different protecting group (Fmoc) used in peptide synthesis .
Uniqueness: Boc-lys(tos)-onp is unique due to its combination of protecting groups and activating groups, which makes it highly effective in peptide synthesis. The presence of the p-nitrophenyl ester group enhances its reactivity in coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBBZOXFMHCCM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





